REACTION_CXSMILES
|
[CH:1]1([C:5]#[N:6])[CH2:4][CH2:3][CH2:2]1.C([N-]C(C)C)(C)C.[Li+].[O:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.CN(C)P(N(C)C)(N(C)C)=O>C1COCC1>[OH:21][C:18]1([C:1]2([C:5]#[N:6])[CH2:4][CH2:3][CH2:2]2)[CH2:19][CH2:20][O:15][CH2:16][CH2:17]1 |f:1.2|
|
Name
|
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C#N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at −78° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1N aqueous HCl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (eluted with petroleum ether: EtOAc=20:1)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCOCC1)C1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |